2,3-Dihydro-1-benzothiophene-2-carboxylic acid
Overview
Description
2,3-Dihydro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H8O2S . It is a powder that is stored at room temperature .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzothiophene-2-carboxylic acid is represented by the formula 1S/C9H8O2S/c10-9 (11)8-5-6-3-1-2-4-7 (6)12-8/h1-4,8H,5H2, (H,10,11) GSCAVDGYZRSZJS-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs .Physical And Chemical Properties Analysis
2,3-Dihydro-1-benzothiophene-2-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 112-113 degrees Celsius .Scientific Research Applications
Crystal Structure Analysis
2,3-Dihydro-1-benzothiophene-2-carboxylic acid and related compounds like 1-benzothiophene-2-carboxylic acid (BTCA) have been studied for their crystal structures using laboratory X-ray powder diffraction data, DFT-D calculations, and Hirshfeld surface analysis. These studies are crucial in understanding the complex arrangements and hydrogen-bonded structures of these compounds, which can lead to insights into their pharmacological activities (Dugarte-Dugarte et al., 2021).
Synthesis and Characterization
The synthesis and characterization of derivatives of 2,3-Dihydro-1-benzothiophene-2-carboxylic acid, such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, have been explored. These studies involve various reducing agents and are characterized by methods like IR, NMR, and LCMS, contributing to the development of new synthetic pathways in organic chemistry (Jayaraman et al., 2010).
Catalysis and Chemical Reactions
Research has shown that 2,3-Dihydro-1-benzothiophene-2-carboxylic acid and its analogs are involved in various chemical reactions. For instance, ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes is an important process, demonstrating the compound's utility in organic synthesis and catalysis (Ueyama et al., 2011).
Molecular Docking and Pharmaceutical Properties
Theoretical studies on the pharmaceutical properties of 1-benzothiophene-2-carboxylic acid (a close derivative of 2,3-Dihydro-1-benzothiophene-2-carboxylic acid) have been conducted. These include molecular docking analysis, vibrational analysis, and electronic property studies, contributing to drug design and development (Sagaama & Issaoui, 2020).
Novel Synthesis Methods
New methods for synthesizing derivatives of 1-benzothiophene-3-carboxylic acid, a related compound, have been developed. This includes both assembly of the heterocyclic core and functionalization, demonstrating the evolving synthetic strategies in organic chemistry (Litvinova & Tikhomirov, 2021).
Solvent-Free Synthesis
Environmentally benign synthesis methods for acyl substituted benzothiophenes, including 2,3-Dihydro-1-benzothiophene-2-carboxylic acid derivatives, have been explored. Such solvent-free conditions are important for green chemistry and sustainable practices in chemical synthesis (Pal et al., 2007).
Safety And Hazards
Future Directions
While the specific future directions for 2,3-Dihydro-1-benzothiophene-2-carboxylic acid are not mentioned in the search results, it is worth noting that benzothiophene is used in research as a starting material for the synthesis of larger, usually bioactive structures . This suggests potential future applications in the development of new pharmaceutical drugs .
properties
IUPAC Name |
2,3-dihydro-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCAVDGYZRSZJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565510 | |
Record name | 2,3-Dihydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
402936-71-4, 27916-82-1 | |
Record name | 2,3-Dihydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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